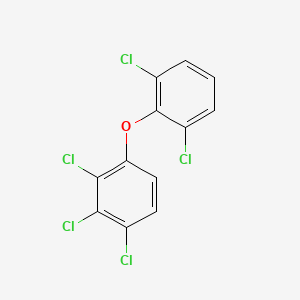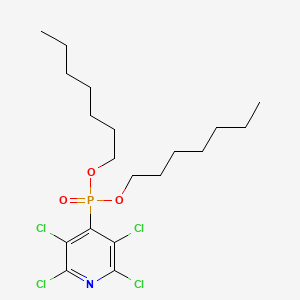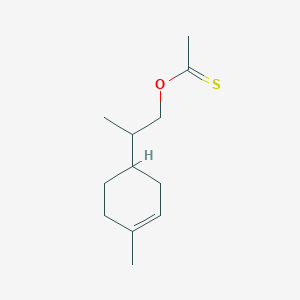
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate: is an organic compound with the molecular formula C12H20OS. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate typically involves the reaction of 4-methyl-3-cyclohexen-1-yl propyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in further chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving thioesters. It can also serve as a model compound for studying the metabolism of thioesters in living organisms .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or pathways involving thioesters .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical structure imparts desirable olfactory properties, making it valuable in the formulation of perfumes and scented products .
Wirkmechanismus
The mechanism of action of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions. The pathways involved include the hydrolysis of the thioester bond, leading to the release of ethanethiol and the corresponding carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Another compound used in the fragrance industry.
Uniqueness: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate stands out due to its thioester functionality, which imparts unique reactivity and olfactory properties. This makes it particularly valuable in applications where specific chemical transformations or scent profiles are desired .
Eigenschaften
CAS-Nummer |
84473-68-7 |
|---|---|
Molekularformel |
C12H20OS |
Molekulargewicht |
212.35 g/mol |
IUPAC-Name |
O-[2-(4-methylcyclohex-3-en-1-yl)propyl] ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-9-4-6-12(7-5-9)10(2)8-13-11(3)14/h4,10,12H,5-8H2,1-3H3 |
InChI-Schlüssel |
KBGYYGHPKSSKMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)COC(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
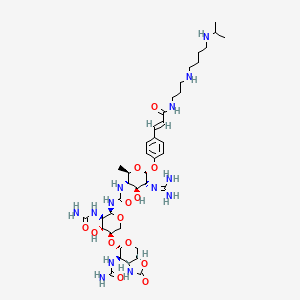


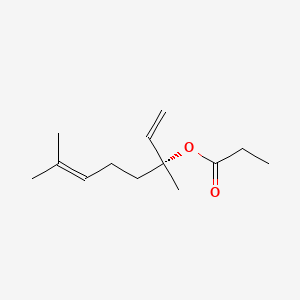
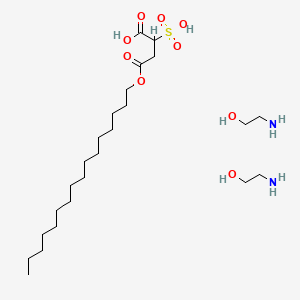

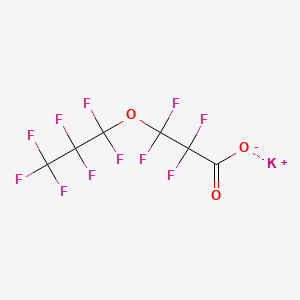

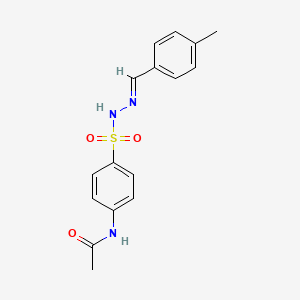
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
